molecular formula C11H12N2O2 B12276064 Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12276064
M. Wt: 204.22 g/mol
InChI Key: QBJMEFWTAMVWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 5 and a methyl ester at position 2. The methyl ester likely follows a similar synthetic pathway, substituting ethyl reagents with methyl equivalents.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-5-4-6-9-12-8(2)10(13(7)9)11(14)15-3/h4-6H,1-3H3

InChI Key

QBJMEFWTAMVWSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Key structural analogs differ in substituent positions, ester groups, or fused heterocyclic systems. These variations influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Substituents Molecular Formula Key Biological Activity Toxicity (VERO Cells) Synthesis Yield (%)
Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2,5-dimethyl, methyl ester C₁₁H₁₂N₂O₂ Not explicitly reported Not reported -
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2,7-dimethyl, ethyl ester C₁₂H₁₄N₂O₂ Antitubercular (MIC: ≤1 µg/mL) Non-toxic 46–75
Benzyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2,6-dimethyl, benzyl ester C₁₇H₁₆N₂O₂ Antitubercular (MIC: ≤1 µg/mL) Non-toxic 46–75
Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate 2,5,7-trimethyl, ethyl ester C₁₃H₁₆N₂O₂ Antitubercular (MIC: ≤1 µg/mL) Non-toxic 46–75
Imidazo[1,2-a]pyrimidine analog (Compound 6) Pyrimidine core, 2,6-dimethyl C₁₅H₁₅N₃O Antitumor activity Not reported -
Key Observations:

Substituent Position and Activity: Ethyl 2,7-dimethyl and benzyl 2,6-dimethyl analogs exhibit potent antitubercular activity (MIC ≤1 µg/mL) against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) . The methyl 2,5-dimethyl variant lacks direct activity data but shares structural similarities with active analogs. Trimethylated derivatives (e.g., ethyl 2,5,7-trimethyl) retain activity, suggesting tolerance for additional methyl groups .

Ester Group Impact :

  • Ethyl and benzyl esters (e.g., compounds in Table 1) are commonly reported due to synthetic feasibility and stability. Methyl esters, while less documented, may offer improved metabolic stability or altered lipophilicity.
Key Observations:
  • Synthetic Yields : Condensation reactions for ethyl and benzyl analogs achieve moderate to high yields (46–87%) . Methyl variants may require optimized conditions due to reagent reactivity differences.
  • Thermal Stability : Higher melting points in acid derivatives (e.g., 173–175°C for ethyl 2,6-dimethyl acid) suggest enhanced crystallinity .

Biological Activity

Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (MDIPC) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of MDIPC, particularly its antimicrobial properties, with a focus on its efficacy against Mycobacterium tuberculosis (Mtb) and other pathogens.

  • Chemical Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 943119-58-2

Biological Activity Overview

MDIPC has been studied for various biological activities, particularly its antimycobacterial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-tuberculosis activity, which is crucial given the global burden of tuberculosis.

Antituberculosis Efficacy

Recent studies have highlighted the potential of MDIPC and its derivatives in combating tuberculosis. The Minimum Inhibitory Concentration (MIC) values for several imidazo[1,2-a]pyridine derivatives have been reported to be effective against Mtb strains.

CompoundMIC (μg/mL)Activity
MDIPC12.5Moderate to good against H37Rv strain
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide≤1Excellent selective potency against multiple strains
3-Amino-imidazo[1,2-a]pyridine4–16Active against various strains

The studies indicate that modifications to the imidazo[1,2-a]pyridine structure can enhance biological activity. For instance, compounds with specific substituents demonstrated improved potency against drug-resistant strains of Mtb.

The mechanism through which MDIPC exerts its antimicrobial effects involves targeting specific pathways in bacterial metabolism. Research suggests that imidazo[1,2-a]pyridine derivatives may inhibit critical enzymes involved in the electron transport chain of Mtb, thereby disrupting ATP synthesis and bacterial proliferation.

Case Studies

  • Study on Antitubercular Activity :
    • Researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mtb.
    • Notably, compounds with methyl or small groups at the 2-position on the imidazopyridine ring showed significant activity compared to larger substituents.
  • Structural Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that modifications at various positions of the imidazopyridine ring could enhance or diminish biological activity.
    • For example, switching a methyl group at position 6 to a chloro group resulted in a two-fold drop in activity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of MDIPC. Preliminary data suggest favorable ADME profiles for several derivatives:

ParameterHumanMouse
Plasma Protein Binding (%)99.8999.64
Hepatocyte Stability (%)0.19 (at 2 hrs)Not reported
Liver Microsome Stability (%)1.51 (1 hr)0.15 (1 hr)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.